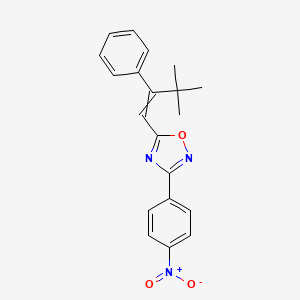
5-(3,3-Dimethyl-2-phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,3-Dimethyl-2-phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethyl-2-phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
5-(3,3-Dimethyl-2-phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
5-(3,3-Dimethyl-2-phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(3,3-Dimethyl-2-phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities.
3-(4-Nitrophenyl)-1,2,4-oxadiazole: Another oxadiazole compound with a nitro group, used for similar applications.
5-(2-Phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A structurally related compound with slight differences in the alkyl chain.
Uniqueness
5-(3,3-Dimethyl-2-phenylbut-1-en-1-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and nitro groups, along with the dimethyl substitution, may confer distinct properties compared to other oxadiazole derivatives.
属性
CAS 编号 |
65998-05-2 |
|---|---|
分子式 |
C20H19N3O3 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
5-(3,3-dimethyl-2-phenylbut-1-enyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H19N3O3/c1-20(2,3)17(14-7-5-4-6-8-14)13-18-21-19(22-26-18)15-9-11-16(12-10-15)23(24)25/h4-13H,1-3H3 |
InChI 键 |
IEPUBJVOGKTFTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















